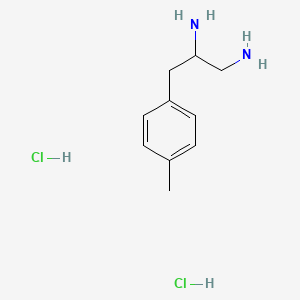
3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a chemical compound with the CAS Number: 2126160-81-2 . It has a molecular weight of 237.17 and is used in scientific research due to its unique properties. It is suitable for various applications, including drug synthesis and catalysis.
Molecular Structure Analysis
The InChI code for “3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(4-Methylphenyl)propane-1,2-diamine;dihydrochloride” is a salt . Unfortunately, the search results do not provide additional physical and chemical properties for this specific compound.Wissenschaftliche Forschungsanwendungen
1. Polymer Degradation and Stability
A study by Grassie, Guy, and Tennent (1986) investigated the thermal degradation of a commercial epoxy resin prepared with bisphenol-A, epichlorhydrin, and ethylene diamine. Key degradation products identified include hydrogen, methane, ethane, propene, ammonia, methylamine, water, phenol, cresols, and various other compounds. This research aids in understanding the stability and degradation pathways of epoxy resins, which can impact their applications in various industries (Grassie, Guy, & Tennent, 1986).
2. Macromolecular Chemistry and Physics
Kricheldorf and Awe (1989) conducted research on nematic polyurethanes derived from various compounds, including 1,2-bis(4-piperidinyl)ethane and 1,3-bis(4-piperidinyl)propane. The study explored the inherent viscosities, thermostability, and crystalline properties of these polyurethanes, providing valuable insights into their potential applications in materials science (Kricheldorf & Awe, 1989).
3. European Polymer Journal
Liaw, Liaw, and Tsai (1997) synthesized polyimides using a diamine-containing oxyethylene unit. These polyimides exhibited various mechanical properties and excellent solubility in organic solvents. Their thermal stability was also evaluated, demonstrating their potential for use in high-performance materials (Liaw, Liaw, & Tsai, 1997).
4. Journal of Molecular Catalysis A-chemical
Gao et al. (1999) studied the asymmetric transfer hydrogenation of prochiral ketones using chiral ruthenium complexes with aminophosphine ligands. This research highlights the use of these compounds in catalytic processes, which can be significant in the development of pharmaceuticals and fine chemicals (Gao et al., 1999).
5. Insulating Materials
Bei (2007) researched the synthesis and application of a tetramethyl bisphenol A type diamine monomer in polyimide and its use in two-layer flexible copper clad laminate. The study demonstrated the material's soldering resistance and low water absorption, indicating its utility in electrical insulation and electronics (Bei, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPRJGUXXOSIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)propane-1,2-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

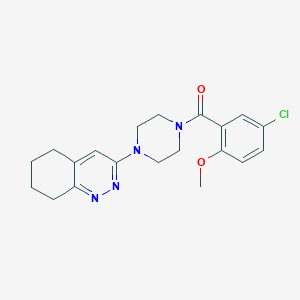

![Benzyl (2'-cyano-3'-fluoro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B2773413.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)
![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)
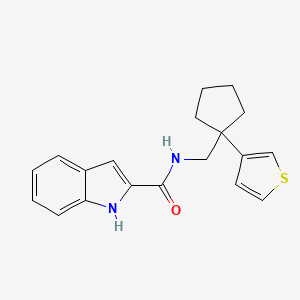
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2773421.png)
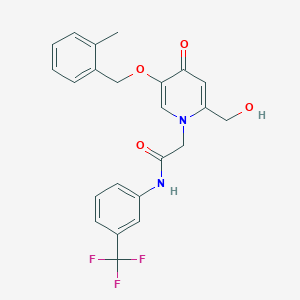
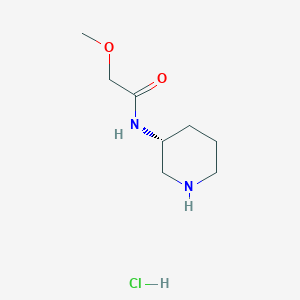
![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2773430.png)